molecular formula C9H11ClFNO2Si B13493072 2-Chloro-6-fluoro-5-(trimethylsilyl)pyridine-3-carboxylic acid

2-Chloro-6-fluoro-5-(trimethylsilyl)pyridine-3-carboxylic acid

Cat. No.: B13493072
M. Wt: 247.72 g/mol
InChI Key: RROXUFKLYUBOHA-UHFFFAOYSA-N
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Description

2-Chloro-6-fluoro-5-(trimethylsilyl)pyridine-3-carboxylic acid is a heterocyclic organic compound that contains a pyridine ring substituted with chloro, fluoro, trimethylsilyl, and carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-fluoro-5-(trimethylsilyl)pyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-6-fluoropyridine with trimethylsilyl chloride in the presence of a base such as sodium hydride. The resulting intermediate is then subjected to carboxylation using carbon dioxide under high pressure to yield the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-fluoro-5-(trimethylsilyl)pyridine-3-carboxylic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Chloro-6-fluoro-5-(trimethylsilyl)pyridine-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-6-fluoro-5-(trimethylsilyl)pyridine-3-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The specific mechanism depends on the context in which the compound is used. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects. The presence of the trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-fluoropyridine-3-carboxylic acid
  • 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile
  • 2-Chloro-6-trifluoromethyl-3-(trimethylsilyl)pyridine

Uniqueness

2-Chloro-6-fluoro-5-(trimethylsilyl)pyridine-3-carboxylic acid is unique due to the presence of both chloro and fluoro substituents on the pyridine ring, along with a trimethylsilyl group. This combination of functional groups imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H11ClFNO2Si

Molecular Weight

247.72 g/mol

IUPAC Name

2-chloro-6-fluoro-5-trimethylsilylpyridine-3-carboxylic acid

InChI

InChI=1S/C9H11ClFNO2Si/c1-15(2,3)6-4-5(9(13)14)7(10)12-8(6)11/h4H,1-3H3,(H,13,14)

InChI Key

RROXUFKLYUBOHA-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=C(N=C(C(=C1)C(=O)O)Cl)F

Origin of Product

United States

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